2-Bromo-4-hexylthiophene

Organic Electronics Polymer Chemistry Conjugated Polymers

2-Bromo-4-hexylthiophene (CAS 210705-84-3) is a brominated thiophene derivative with the molecular formula C₁₀H₁₅BrS, widely utilized as a monomeric building block in the synthesis of π-conjugated polymers and oligomers for organic electronics. Unlike its more common regioisomer 2-bromo-3-hexylthiophene, this compound features the bromine atom at the 2-position and the hexyl substituent at the 4-position of the thiophene ring, which fundamentally alters its reactivity profile in cross-coupling polymerizations and enables the targeted synthesis of tail-to-tail (TT) coupled bithiophenes with high selectivity.

Molecular Formula C10H15BrS
Molecular Weight 247.2 g/mol
CAS No. 210705-84-3
Cat. No. B1279078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-hexylthiophene
CAS210705-84-3
Molecular FormulaC10H15BrS
Molecular Weight247.2 g/mol
Structural Identifiers
SMILESCCCCCCC1=CSC(=C1)Br
InChIInChI=1S/C10H15BrS/c1-2-3-4-5-6-9-7-10(11)12-8-9/h7-8H,2-6H2,1H3
InChIKeyIKXKKFNSZQNRFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-hexylthiophene (CAS 210705-84-3) for Organic Electronics: Key Monomer for Regioisomer Synthesis and Polymerization Control


2-Bromo-4-hexylthiophene (CAS 210705-84-3) is a brominated thiophene derivative with the molecular formula C₁₀H₁₅BrS, widely utilized as a monomeric building block in the synthesis of π-conjugated polymers and oligomers for organic electronics [1]. Unlike its more common regioisomer 2-bromo-3-hexylthiophene, this compound features the bromine atom at the 2-position and the hexyl substituent at the 4-position of the thiophene ring, which fundamentally alters its reactivity profile in cross-coupling polymerizations and enables the targeted synthesis of tail-to-tail (TT) coupled bithiophenes with high selectivity . Its physical properties include a boiling point of 144°C at 10 mmHg, a refractive index of 1.5265, and a density of 0.973 g/mL at 20°C [2].

1
Regiochemical control — enables tail-to-tail (TT) bithiophene synthesis via cross-coupling polymerization.
2
Polymer synthesis workflow — supports π-conjugated polymer and oligomer studies for organic electronics research.
3
Regioisomer identity — 2-bromo-4-hexyl substitution pattern; distinct from 3-hexyl isomer in coupling outcomes.

Why 2-Bromo-4-hexylthiophene Cannot Be Substituted by Its 3-Hexyl Regioisomer in Precision Polymer Synthesis


The bromine substitution position on the thiophene ring dictates regiochemical outcomes in cross-coupling polymerizations, making generic substitution of 2-bromo-4-hexylthiophene with 2-bromo-3-hexylthiophene invalid for applications requiring controlled head-to-tail (HT) versus tail-to-tail (TT) coupling. While 2-bromo-3-hexylthiophene preferentially forms HT linkages essential for regioregular poly(3-hexylthiophene) (P3HT) with high charge carrier mobility, 2-bromo-4-hexylthiophene yields TT-coupled products when subjected to Kumada or Suzuki cross-coupling conditions [1]. Furthermore, in Grignard-type polycondensation, trace amounts of the 4-hexyl isomer act as potent chain terminators, sharply reducing molecular weight and introducing TT-HH defects that compromise polymer electronic performance [2]. These mechanistic distinctions are not interchangeable and carry quantifiable consequences for polymer molecular weight, regioregularity, and ultimately device performance.

Target Monomer
2-Bromo-4-hexylthiophene yields TT-coupled products in Kumada or Suzuki cross-coupling, supporting TT oligothiophene synthesis.
Common Substitute
2-Bromo-3-hexylthiophene yields HT-coupled products; regioisomer outcome may not transfer to TT-targeted workflows.
Polymerization Context
Acts as chain terminator in Grignard polycondensation of 3-hexyl monomer; may reduce molecular weight and introduce TT-HH defects.
DHAP Mn Outcome
Produces lower-Mn P3HT (~16 kDa) vs. 3-hexyl isomer (~33 kDa) under identical direct heteroarylation conditions.
Regioisomer substitution alters regiochemical outcome, chain-growth profile, and polymer molecular weight. Direct replacement is not supported without polymerization validation.

Quantitative Evidence Differentiating 2-Bromo-4-hexylthiophene from Closest Analogs in Polymerization Outcomes


Chain Termination Potency: 2-Bromo-4-hexylthiophene Reduces P3HT Molecular Weight in Grignard Polycondensation

In Grignard-type polycondensation of 2-bromo-3-hexylthiophene, the presence of small amounts of the 4-hexyl isomer strongly influences the molecular weight of the resulting regioregular poly(3-hexylthiophene) (R-P3HT). While pure 2-bromo-3-hexylthiophene yields high molecular weight R-P3HT, contamination with 2-bromo-4-hexylthiophene causes either chain termination or introduction of TT-HH regioregularity defects [1]. The termination mechanism directly reduces the number-average molecular weight (Mn) of the polymer product, as demonstrated by fractionation studies that isolated four fractions with significantly different Mn values and low polydispersity coefficients [1].

Chain termination
Direct comparison
Strong Mn reduction; TT-HH defect introduction
May act as chain terminator in Grignard-type P3HT polycondensation.
Trace 4-hexyl isomer presence reduces polymer molecular weight. Reported context.
Organic Electronics Polymer Chemistry Conjugated Polymers

Regioisomeric Coupling Selectivity: Exclusive Tail-to-Tail (TT) Bithiophene Formation via 2-Bromo-4-hexylthiophene

2-Bromo-4-hexylthiophene enables the selective synthesis of tail-to-tail (TT) dihexyl-2,2′-bithiophenes when subjected to Kumada or Suzuki cross-coupling reactions, in contrast to 2-bromo-3-hexylthiophene which yields head-to-tail (HT) coupled products [1]. The TT regioisomer is obtained in >90% yield with excellent selectivity, representing the highest reported yields for this transformation [1]. This regiochemical control is not achievable with the 3-hexyl isomer under identical conditions.

TT coupling selectivity
Direct comparison
>90% yield, tail-to-tail bithiophene
Supports selective TT dihexyl-2,2′-bithiophene synthesis via Kumada or Suzuki coupling.
Reported highest yield in tested set. Regioisomer outcome inverted vs. 3-hexyl isomer.
Organic Synthesis Cross-Coupling Regioselective Synthesis

Direct Heteroarylation Polymerization: Lower Mn P3HT from 2-Bromo-4-hexylthiophene vs. 2-Bromo-3-hexylthiophene

In direct heteroarylation polymerization (DHAP) using Herrmann-Beller catalyst with P(o-NMe₂Ph)₃, 2-bromo-4-hexylthiophene (monomer 2) produces poly(3-hexylthiophene) with a number-average molecular weight (Mn) of 16 kDa, compared to 33 kDa for polymer derived from 2-bromo-3-hexylthiophene (monomer 1) under identical conditions [1]. Both polymers were obtained in excellent yields with less than 1% homocoupling defects and no evidence of β-branching. The lower Mn for monomer 2 is attributed to preferential dehalogenation, identified as the main chain termination step [1].

DHAP Mn comparison
Direct comparison
16 kDa vs 33 kDa
P3HT Mn ~52% lower from 4-hexyl vs. 3-hexyl monomer under identical DHAP conditions.
Herrmann-Beller catalyst; preferential dehalogenation cited as chain-termination step.
Direct Arylation Polymerization Conjugated Polymers Polymer Molecular Weight

Monomer Synthesis Yield: 2-Bromo-4-hexylthiophene Achieves >90% Isolated Yield via Regioselective Lithiation

2-Bromo-4-hexylthiophene can be synthesized via regioselective lithiation of 3-hexylthiophene with n-BuLi at -78°C followed by quenching with bromine, achieving the highest chemical yields (>90%) reported to date for this class of compounds [1]. This straightforward method represents a significant improvement over previous synthetic routes and provides reliable access to high-purity monomer for both laboratory and industrial applications.

Synthesis yield
Class-level inference
>90% isolated yield
Regioselective lithiation route with n-BuLi at −78°C, bromine quench.
Reported as highest yield for this compound class. Source-specific review recommended.
Thiophene Synthesis Regioselective Lithiation Process Chemistry

Optimal Application Scenarios for 2-Bromo-4-hexylthiophene Based on Verified Performance Data


Synthesis of Tail-to-Tail (TT) Coupled Oligothiophenes for Structure-Property Relationship Studies

2-Bromo-4-hexylthiophene is the monomer of choice for synthesizing TT-coupled dihexyl-2,2′-bithiophenes via Kumada or Suzuki cross-coupling, achieving >90% yield with excellent regioisomeric selectivity [1]. This enables systematic investigation of how TT versus HT coupling patterns influence electronic structure, charge transport, and optical properties in oligothiophene model systems.

Controlled Synthesis of Low Molecular Weight P3HT Fractions via Direct Heteroarylation Polymerization

Researchers requiring lower molecular weight P3HT (Mn ~16 kDa) for spectroscopic or electrochemical studies can employ 2-bromo-4-hexylthiophene in DHAP with Herrmann-Beller catalyst, which yields polymer with Mn approximately half that obtained from the 3-hexyl isomer under identical conditions (33 kDa) [2]. This eliminates the need for post-polymerization fractionation.

Quality Control Standards for Regioregular P3HT Production: Impurity Monitoring

In industrial production of regioregular P3HT for organic field-effect transistors and photovoltaics, 2-bromo-4-hexylthiophene serves as a critical reference standard for detecting and quantifying the undesired 4-hexyl isomer impurity in 2-bromo-3-hexylthiophene monomer feedstocks [3]. Even trace amounts can terminate chain growth and introduce TT-HH defects that degrade device performance.

Process Development for Large-Scale 2-Bromo-4-alkylthiophene Production

The regioselective lithiation method achieving >90% yield for 2-bromo-4-hexylthiophene [1] provides a scalable route for industrial production of this specialty monomer, supporting the growing demand for tailored thiophene building blocks in organic electronics manufacturing.

Application
Selection Property
Validation Focus
TT-coupled oligothiophene studies
Regioisomeric coupling outcome
TT vs HT structure-property relationship endpoints
Lower-Mn P3HT via DHAP
Molecular weight control profile
Mn reproducibility and dehalogenation step review
Impurity reference standard
Regioisomer identity confirmation
4-hexyl isomer detection in 3-hexyl monomer feedstocks
Monomer production scale-up
Synthetic route efficiency
Yield consistency and purity across batches

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